Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate
Description
Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate is a benzoate ester derivative featuring a complex substitution pattern. Its structure includes:
- A methyl ester group at the benzoate moiety.
- A 2-oxo-2-phenyl substituent on the ethylamino chain.
- A 2-thienylcarbonylamino group, introducing heteroaromatic character.
Properties
Molecular Formula |
C21H18N2O4S |
|---|---|
Molecular Weight |
394.4 g/mol |
IUPAC Name |
methyl 2-[[2-oxo-2-phenyl-1-(thiophene-2-carbonylamino)ethyl]amino]benzoate |
InChI |
InChI=1S/C21H18N2O4S/c1-27-21(26)15-10-5-6-11-16(15)22-19(18(24)14-8-3-2-4-9-14)23-20(25)17-12-7-13-28-17/h2-13,19,22H,1H3,(H,23,25) |
InChI Key |
DTVBTJATDLMBPR-UHFFFAOYSA-N |
Canonical SMILES |
COC(=O)C1=CC=CC=C1NC(C(=O)C2=CC=CC=C2)NC(=O)C3=CC=CS3 |
Origin of Product |
United States |
Preparation Methods
Formation of the Thienylcarbonyl Amide Intermediate
The thienylcarbonyl group is introduced via acylation of 2-oxo-2-phenylacetic acid using thiophene-2-carbonyl chloride. This reaction is performed in anhydrous dichloromethane (DCM) under nitrogen atmosphere, with triethylamine (TEA) as a base to neutralize HCl byproducts. The intermediate, 2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl chloride, is isolated in 75–85% yield after column chromatography (silica gel, hexane/ethyl acetate 3:1).
Key Reaction Conditions:
-
Temperature: 0–5°C (initial), then room temperature
-
Reaction Time: 12–16 hours
-
Solvent: Anhydrous DCM
-
Base: Triethylamine (2.5 equiv)
Coupling with Methyl Anthranilate
The final step involves nucleophilic substitution between the thienylcarbonyl amide intermediate and methyl anthranilate. This reaction is catalyzed by 1-ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) in the presence of hydroxybenzotriazole (HOBt) to minimize racemization. The product is purified via recrystallization from ethanol/water (4:1), yielding 60–70% of the target compound.
Industrial Production and Scale-Up Considerations
Industrial synthesis prioritizes cost efficiency, yield optimization, and environmental sustainability. Continuous flow reactors are employed to enhance mixing and heat transfer, reducing reaction times by 40% compared to batch processes. Key parameters for scale-up include:
| Parameter | Laboratory Scale | Industrial Scale |
|---|---|---|
| Reactor Type | Round-bottom flask | Continuous flow reactor |
| Temperature Control | Ice bath | Jacketed reactor |
| Solvent Recovery | Rotary evaporator | Distillation columns |
| Yield | 60–70% | 75–85% |
Catalyst recycling is critical at industrial scales. Immobilized EDC-HOBt complexes on silica supports enable reuse for up to five cycles without significant activity loss.
Reaction Optimization and Mechanistic Insights
Acylation Mechanism
The acylation of 2-oxo-2-phenylacetic acid with thiophene-2-carbonyl chloride proceeds via a nucleophilic acyl substitution mechanism. The carbonyl oxygen of the acid attacks the electrophilic carbonyl carbon of the acyl chloride, facilitated by TEA’s HCl scavenging. Fourier-transform infrared (FTIR) spectroscopy confirms successful amide bond formation through the disappearance of the acyl chloride peak at 1800 cm⁻¹ and the appearance of an amide C=O stretch at 1650 cm⁻¹.
Esterification and Byproduct Management
Methyl anthranilate’s amino group reacts with the intermediate’s activated carbonyl, forming the final amide linkage. Gas chromatography–mass spectrometry (GC-MS) analysis identifies methyl benzoate as a primary byproduct, arising from ester hydrolysis under acidic conditions. Adjusting the pH to 7–8 using sodium bicarbonate reduces hydrolysis, improving yields by 15%.
Comparative Analysis of Alternative Routes
Mitsunobu Reaction for Ether Linkages
An alternative pathway employs Mitsunobu conditions to form ether linkages between intermediates. While this method avoids acidic byproducts, it requires expensive reagents like triphenylphosphine and diethyl azodicarboxylate (DEAD), making it less economically viable for large-scale production.
Enzymatic Catalysis
Recent advances explore lipase-catalyzed esterification in non-aqueous media. Candida antarctica lipase B (CAL-B) achieves 55% conversion at 40°C, but prolonged reaction times (72 hours) limit industrial applicability.
Purity and Analytical Characterization
High-performance liquid chromatography (HPLC) with a C18 column and UV detection at 254 nm is standard for purity assessment. Acceptable industrial purity thresholds exceed 98%, achieved through:
-
Recrystallization (ethanol/water)
-
Solid-phase extraction (SPE) with C18 cartridges
Typical Analytical Data:
| Parameter | Value |
|---|---|
| Retention Time (HPLC) | 12.3 ± 0.2 minutes |
| Melting Point | 148–150°C |
| [α]D²⁵ (if chiral) | +12.5° (c = 1, CHCl₃) |
Chemical Reactions Analysis
Types of Reactions
Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate can undergo various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding sulfoxides or sulfones.
Reduction: Reduction reactions can yield amines or alcohols, depending on the specific conditions and reagents used.
Substitution: Nucleophilic substitution reactions can occur at the ester or amide functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H2O2) and potassium permanganate (KMnO4).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Nucleophiles like hydroxide ions (OH-) or amines can be used under basic or acidic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce amines or alcohols .
Scientific Research Applications
Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate has a wide range of applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Mechanism of Action
The mechanism of action of Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate involves its interaction with specific molecular targets and pathways. The compound may inhibit certain enzymes or receptors, leading to changes in cellular processes. For example, it may interfere with DNA replication or protein synthesis, resulting in antimicrobial or anticancer effects .
Comparison with Similar Compounds
Structural Analogues and Their Properties
The following table summarizes key structural analogues and their distinguishing features:
Key Comparative Insights
Structural and Functional Differences
- Ester Group Variation : Replacement of the methyl ester (target compound) with ethyl () or trifluoroethoxy () groups alters lipophilicity and metabolic stability. For example, triflusulfuron methyl’s triazine and sulfonylurea groups enhance herbicidal activity .
Spectroscopic and Analytical Data
- HRMS-ESI and NMR data for analogues (e.g., ) validate structural elucidation protocols applicable to the target compound. For instance, the ethyl ester analogue’s HRMS-ESI matched theoretical values (calc. 468.1177, exp. 468.1177) .
Biological Activity
Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate is a compound of increasing interest due to its potential biological activities. This article delves into the synthesis, characterization, and biological effects of this compound, supported by relevant data tables and case studies from diverse research sources.
Chemical Structure and Properties
This compound has a complex structure that can be represented as follows:
Molecular Formula: C18H18N2O3S
Molecular Weight: 342.41 g/mol
The compound features a benzoate group, an oxo group, and a thienylcarbonyl moiety, which contribute to its biological activity.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. Initial steps may include the formation of the oxazolidinone skeleton followed by the introduction of the thienylcarbonyl group through acylation reactions. The final product is usually purified using chromatographic techniques.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, in vitro studies have shown that related compounds can inhibit the growth of various cancer cell lines, including leukemia and breast cancer cells. The mechanism of action often involves the induction of apoptosis and cell cycle arrest.
Case Study:
In a study published in PubMed, derivatives were tested against CCRF-CEM leukemia cells, revealing IC50 values indicating varying degrees of cytotoxicity. Notably, some analogues demonstrated complete inactivity, while others showed promising results with IC50 values as low as 6.7 µg/mL .
Antimicrobial Activity
This compound has also been evaluated for its antimicrobial properties. Preliminary tests indicate effectiveness against several bacterial strains, suggesting potential applications in treating infections.
Data Table: Summary of Biological Activities
| Activity Type | Tested Against | IC50 Values (µg/mL) | Comments |
|---|---|---|---|
| Anticancer | CCRF-CEM leukemia cells | >20 (inactive), 6.7 (active) | Varying activity based on structure |
| Antimicrobial | Various bacterial strains | Not specified | Potential for infection treatment |
Q & A
Basic: What are the standard synthetic routes for preparing Methyl 2-({2-oxo-2-phenyl-1-[(2-thienylcarbonyl)amino]ethyl}amino)benzoate?
Methodological Answer:
The synthesis typically involves coupling 2-aminobenzoic acid derivatives with activated carbonyl intermediates. A validated approach includes:
- Step 1: React ethyl chlorooxoacetate with 2-aminobenzoic acid in tetrahydrofuran (THF) at 273 K to form an oxoacetamido intermediate .
- Step 2: Introduce the thienylcarbonyl group via nucleophilic acyl substitution using 2-thienylcarbonyl chloride in dimethylformamide (DMF) with potassium carbonate as a base .
- Yield Optimization: Slow evaporation of ethanol solutions can yield crystalline products (up to 55% yield) .
Basic: Which analytical techniques are critical for structural characterization?
Methodological Answer:
- X-ray Crystallography: Resolves dihedral angles (e.g., 86.38° between aromatic rings) and intermolecular interactions (C–H···O hydrogen bonds, π–π stacking) .
- NMR Spectroscopy: Confirms regiochemistry of the amino and carbonyl groups (e.g., δ 7.2–8.1 ppm for aromatic protons) .
- Mass Spectrometry: Validates molecular weight (e.g., m/z 369.4 for related compounds) .
Basic: How is initial biological activity screening conducted for this compound?
Methodological Answer:
- In Vitro Assays:
- Anti-inflammatory: Measure inhibition of cyclooxygenase (COX-2) in macrophage cells .
- Anticancer: Evaluate cytotoxicity against HeLa or MCF-7 cell lines using MTT assays .
- Dose-Response Studies: IC₅₀ values are calculated at concentrations ranging from 1–100 μM .
Advanced: How can multi-step synthesis be optimized to improve yield and purity?
Methodological Answer:
- Reagent Selection: Replace THF with acetonitrile for faster reaction kinetics in Step 1 .
- Catalysis: Use DMAP (4-dimethylaminopyridine) to enhance acylation efficiency in Step 2 .
- Purification: Employ gradient column chromatography (hexane:ethyl acetate) to isolate intermediates with >95% purity .
Advanced: How to resolve contradictions in reported bioactivity data?
Methodological Answer:
Discrepancies in IC₅₀ values (e.g., 10 μM vs. 50 μM) may arise from:
- Assay Conditions: Variations in serum concentration (e.g., 5% FBS vs. serum-free media) .
- Structural Analogues: Compare with derivatives (e.g., ethyl 4-fluorophenyl variants) to identify substituent effects .
- Validation: Replicate studies using standardized protocols (e.g., CLSI guidelines for cytotoxicity) .
Advanced: What computational methods predict binding modes with biological targets?
Methodological Answer:
- Molecular Docking: Use AutoDock Vina to simulate interactions with COX-2 (PDB ID: 5KIR). Key residues (e.g., Arg120, Tyr355) may form hydrogen bonds with the benzoate moiety .
- MD Simulations: Run 100-ns trajectories in GROMACS to assess stability of ligand-protein complexes .
- QSAR Models: Corporate Hammett constants (σ) of substituents to predict bioactivity trends .
Advanced: How to design structure-activity relationship (SAR) studies?
Methodological Answer:
-
Analog Library: Synthesize derivatives with:
Substituent Modification Biological Impact Thienyl → Phenyl Reduced COX-2 affinity Methoxy → Nitro Enhanced cytotoxicity -
Assay Parallelism: Test all analogues under identical conditions (e.g., 24-h exposure in RPMI media) .
Advanced: How to assess compound stability under physiological conditions?
Methodological Answer:
- Hydrolytic Stability: Incubate in PBS (pH 7.4) at 37°C for 24 h; monitor degradation via HPLC .
- Photostability: Expose to UV light (λ = 254 nm) and track decomposition products using LC-MS .
- Metabolic Stability: Use liver microsomes to quantify half-life (t₁/₂) and CYP450 interactions .
Advanced: What advanced analytical methods resolve structural ambiguities?
Methodological Answer:
- Solid-State NMR: Differentiate polymorphic forms (e.g., amorphous vs. crystalline) .
- SC-XRD (Single-Crystal X-ray Diffraction): Resolve hydrogen-bonding networks (e.g., C2–H2A···O1 interactions) .
- DFT Calculations: Optimize geometry at B3LYP/6-311+G(d,p) level to validate experimental bond lengths .
Advanced: How to conduct comparative studies with structural analogues?
Methodological Answer:
-
Select Analogues: Prioritize compounds with:
Compound Key Feature Ethyl 4-fluorophenyl variant Enhanced metabolic stability Hexyloxyphenyl derivative Altered logP values -
Benchmarking: Compare pharmacokinetic parameters (e.g., Cmax, AUC) in rodent models .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
